4-Bromophenyl 2-(4-chlorophenoxy)-2-methylpropanoate
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Overview
Description
4-Bromophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and a chlorophenoxy group attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 4-bromophenol with 2-(4-chlorophenoxy)-2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Bromophenyl 2-(4-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromophenyl and chlorophenoxy groups can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl 2-(4-chlorophenoxy)acetate
- 4-Bromophenyl (2-bromo-4-chlorophenoxy)acetate
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-Bromophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61887-17-0 |
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Molecular Formula |
C16H14BrClO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H14BrClO3/c1-16(2,21-14-9-5-12(18)6-10-14)15(19)20-13-7-3-11(17)4-8-13/h3-10H,1-2H3 |
InChI Key |
JXJSROXIDYYNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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